S-Metolachlor

Catalog No.
S644077
CAS No.
87392-12-9
M.F
C15H22ClNO2
M. Wt
283.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Metolachlor

CAS Number

87392-12-9

Product Name

S-Metolachlor

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1

InChI Key

WVQBLGZPHOPPFO-LBPRGKRZSA-N

SMILES

Array

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C

Isomeric SMILES

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C

The exact mass of the compound S-Metolachlor is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

S-Metolachlor (CAS 87392-12-9) is a highly active, enantiomerically enriched chloroacetamide herbicide that functions as a very-long-chain fatty acid (VLCFA) elongase inhibitor. Representing a highly successful 'chiral switch' in agrochemical manufacturing, commercial S-metolachlor contains approximately 88% of the biologically active S-isomer, compared to the 50/50 mix found in traditional racemic metolachlor[1]. For procurement and formulation teams, this enrichment translates directly into higher herbicidal potency per unit of mass, allowing for significant reductions in application rates, packaging volume, and transport logistics [2]. Its physical properties as a liquid technical concentrate make it highly processable for emulsifiable concentrate (EC) formulations, establishing it as a premium baseline ingredient for modern, environmentally optimized pre-emergent weed control programs.

Procuring generic racemic metolachlor (CAS 51218-45-2) instead of S-metolachlor introduces severe inefficiencies into both the supply chain and environmental compliance profiles. Because the R-isomer is largely inactive at the target site, achieving equivalent field efficacy with the racemic mixture requires applying approximately 1.5 times more total active ingredient [1]. This forces formulators to purchase, process, and ship significantly larger volumes of bulk chemical, eroding margins and increasing handling costs. Furthermore, the unnecessary R-isomer load in racemic metolachlor contributes to longer environmental persistence and elevated off-target toxicity in soil organisms, complicating regulatory approvals and limiting its viability in markets with strict environmental load restrictions [2].

Enhanced Herbicidal Potency and Active Ingredient Reduction

The primary procurement advantage of S-metolachlor is its concentrated biological activity, which allows for drastic reductions in formulation volume. In controlled hydroponic assays measuring the inhibition of maize root growth, S-metolachlor demonstrated an IC50 of 10.61 μM, whereas the racemic metolachlor baseline required a significantly higher concentration of 18.86 μM to achieve the same effect[1]. This nearly two-fold difference in potency confirms that the S-isomer is the primary driver of VLCFA inhibition.

Evidence DimensionIC50 for maize root length inhibition
Target Compound Data10.61 μM
Comparator Or Baseline18.86 μM (Racemic metolachlor)
Quantified Difference43.7% lower concentration required for equivalent inhibition
Conditions5-day hydroponic exposure in maize seedlings

Allows purchasing teams to procure ~35-40% less bulk active ingredient while delivering identical or superior pre-emergent efficacy in the final formulated product.

Accelerated In-Planta Degradation and Reduced Persistence

Beyond raw efficacy, S-metolachlor exhibits a more favorable metabolic profile within plant tissues, which is critical for minimizing carryover and crop phytotoxicity. When applied to maize seedlings at a concentration of 18.6 μM, the degradation half-life of S-metolachlor in roots was measured at 60.3 hours. In contrast, racemic metolachlor persisted significantly longer, with a half-life of 80.6 hours under identical conditions [1]. This accelerated breakdown of the S-enantiomer ensures that the active ingredient clears the crop system faster.

Evidence DimensionDegradation half-life in maize roots
Target Compound Data60.3 hours
Comparator Or Baseline80.6 hours (Racemic metolachlor)
Quantified Difference25.1% faster degradation rate
Conditions18.6 μM application in maize seedlings

Faster in-planta degradation reduces the risk of phytotoxic carryover, making S-metolachlor a safer choice for rotational cropping systems and strict regulatory markets.

Reduced Genotoxicity and Oxidative Stress in Soil Organisms

The transition to S-metolachlor also provides measurable benefits in off-target ecotoxicology, specifically regarding soil invertebrates. In exposure studies on the earthworm Eisenia fetida, racemic metolachlor induced significantly higher levels of reactive oxygen species (ROS) and DNA damage (measured via Olive Tail Moment) at concentrations above 16 μg/g compared to S-metolachlor [1]. The elevated genotoxicity of the racemic mixture indicates that the R-isomer contributes disproportionately to off-target soil stress without providing herbicidal value.

Evidence DimensionGenotoxicity (DNA damage / Olive Tail Moment) in Eisenia fetida
Target Compound DataSignificantly lower OTM and ROS induction
Comparator Or BaselineHigher OTM and ROS induction (Racemic metolachlor)
Quantified DifferenceReduced off-target oxidative stress and DNA damage
ConditionsSoil exposure at concentrations >16 μg/g over early exposure periods

Procuring S-metolachlor improves the ecotoxicological profile of the final product, supporting ESG goals and compliance in environmentally sensitive agricultural zones.

High-Efficiency Emulsifiable Concentrates (EC)

Due to its lower IC50 and higher specific activity, S-metolachlor is a highly effective active ingredient for formulating low-volume, high-coverage pre-emergent herbicides, reducing packaging and transport overhead [1].

Environmentally Restricted Agricultural Zones

Because it degrades 25% faster in plant tissues and induces less DNA damage in soil organisms like earthworms, S-metolachlor is a strategic choice for markets with strict ecotoxicological and soil-accumulation regulations [2].

Chiral Agrochemical Benchmarking

In industrial R&D, S-metolachlor serves as the primary reference standard for 'chiral switch' successful commercialization, providing a baseline for tracking enantiomer composition in surface waters and developing new enantiopure VLCFA inhibitors [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

283.1339066 Da

Monoisotopic Mass

283.1339066 Da

Boiling Point

282.0 °C

Heavy Atom Count

19

LogP

3.13 (LogP)

Melting Point

-51.05 °C

UNII

1O4NMK7I6H

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

87392-12-9

Metabolism Metabolites

S-metolachlor has known human metabolites that include 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide.

Wikipedia

S-metolachlor

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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